3-(3-chlorophenyl)-8-(3,4-dimethylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(3-chlorophenyl)-8-(3,4-dimethylbenzoyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-8-(3,4-dimethylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the construction of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step requires the use of a chlorinated aromatic compound and a nucleophile, such as an amine or a thiol.
Attachment of the Dimethylbenzoyl Group: The final step involves the acylation of the spirocyclic intermediate with a dimethylbenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, as well as the development of more efficient catalysts for the substitution and acylation reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylbenzoyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or alkanes.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-chlorophenyl)-8-(3,4-dimethylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its spirocyclic structure is of particular interest for the design of new drugs, as it can interact with biological targets in unique ways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-(3-chlorophenyl)-8-(3,4-dimethylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one
- 3-(4-chlorophenyl)-8-(3,4-dimethylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Uniqueness
Compared to similar compounds, 3-(3-chlorophenyl)-8-(3,4-dimethylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is unique due to the specific positioning of its chlorophenyl and dimethylbenzoyl groups. This unique arrangement can lead to different reactivity and interaction profiles, making it a distinct candidate for various applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-8-(3,4-dimethylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-14-6-7-17(12-15(14)2)21(28)26-10-8-22(9-11-26)24-19(20(27)25-22)16-4-3-5-18(23)13-16/h3-7,12-13H,8-11H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUUTYHOHPBHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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